molecular formula C15H14Cl2 B1634108 2,4-Dichloro-2',4',6'-trimethylbiphenyl

2,4-Dichloro-2',4',6'-trimethylbiphenyl

Cat. No.: B1634108
M. Wt: 265.2 g/mol
InChI Key: FUBQEQQOIPGPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-2',4',6'-trimethylbiphenyl is a halogenated biphenyl derivative featuring two chlorine atoms at the 2- and 4-positions of one phenyl ring and three methyl groups at the 2', 4', and 6'-positions of the adjacent ring. The compound’s synthesis often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of structurally related chloro-trimethylbiphenyl derivatives . Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELX programs ) and NMR spectroscopy, to confirm regiochemistry and purity.

Properties

Molecular Formula

C15H14Cl2

Molecular Weight

265.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H14Cl2/c1-9-6-10(2)15(11(3)7-9)13-5-4-12(16)8-14(13)17/h4-8H,1-3H3

InChI Key

FUBQEQQOIPGPKB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2,4-Dichloro-2',4',6'-trimethylbiphenyl Cl (2,4); CH₃ (2',4',6') ~297.2 High steric hindrance; potential agrochemical intermediate
4-Fluoro-2',4',6'-trimethylbiphenyl F (4); CH₃ (2',4',6') ~264.3 Reduced electron-withdrawing effects vs. Cl; studied via electron diffraction
3',4'-Dichloro-2-biphenylcarbaldehyde Cl (3',4'); CHO (2) ~265.1 Aldehyde functionality enables further derivatization; 95% purity commercial availability
PCB-064 (2,3,4',6-tetrachlorobiphenyl) Cl (2,3,4',6) ~291.9 Environmental persistence; endocrine disruption
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone Cl (2',6'); dioxane moiety ~357.3 Pharmaceutical intermediate; CAS 898756-99-5

Key Comparisons :

  • Electronic Effects :

    • Chlorine substituents (as in the target compound) increase electron-withdrawing effects compared to fluorine analogs (e.g., 4-Fluoro-2',4',6'-trimethylbiphenyl), enhancing electrophilic reactivity .
    • The aldehyde group in 3',4'-Dichloro-2-biphenylcarbaldehyde introduces a reactive site for nucleophilic additions, absent in the methyl-substituted target compound .
  • Biological Activity :

    • Dichloro-substituted biphenyls (e.g., DHIPC, a chalcone derivative) exhibit antidepressant-like activity in mice, suggesting that chlorine positioning influences bioactivity .
    • PCB-064, a polychlorinated biphenyl (PCB), highlights the environmental toxicity risks associated with higher chlorine content .
  • Synthetic Accessibility :

    • Palladium-catalyzed cross-coupling methods used for 2-chloro-2',4',6'-trimethylbiphenyl synthesis are likely adaptable to the target compound, though dichlorination steps may require optimized conditions.

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